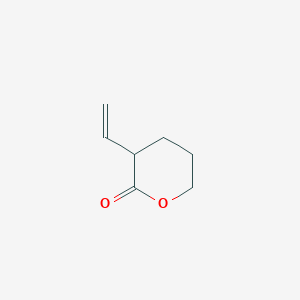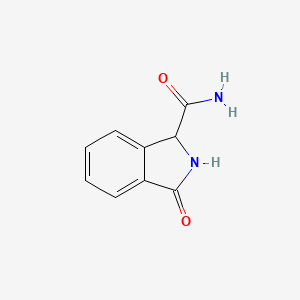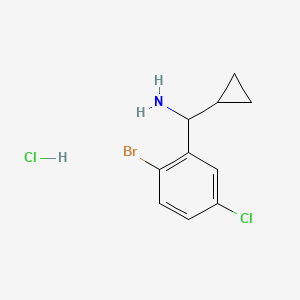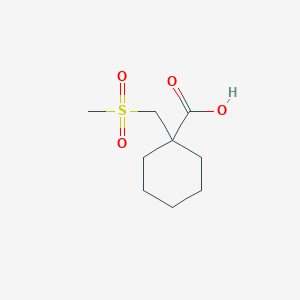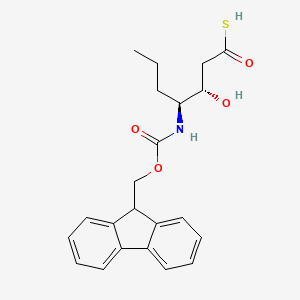
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide typically involves the reaction of 3-methylindole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound .
科学的研究の応用
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cell signaling and as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and propanimidamide groups allow for unique interactions with molecular targets, differentiating it from other indole derivatives .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
N'-hydroxy-2-(3-methylindol-1-yl)propanimidamide |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)12(13)14-16)11-6-4-3-5-10(8)11/h3-7,9,16H,1-2H3,(H2,13,14) |
InChIキー |
RCYYKOXUPFHXNI-UHFFFAOYSA-N |
異性体SMILES |
CC1=CN(C2=CC=CC=C12)C(C)/C(=N/O)/N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



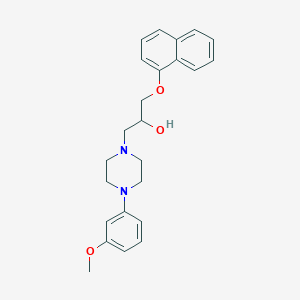


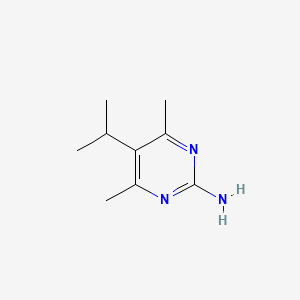
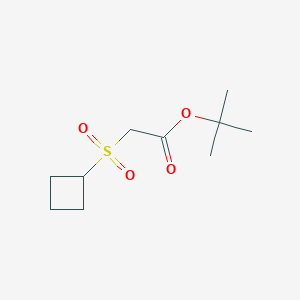

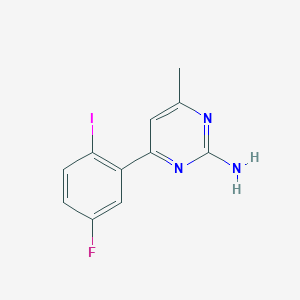
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
